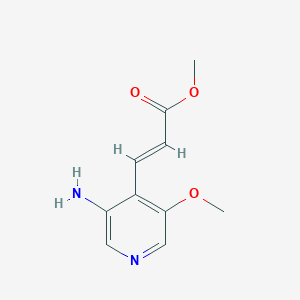

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKKGZUKXYPUMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CN=C1)N)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures purity, validates synthetic pathways, and is a prerequisite for understanding biological activity and intellectual property claims. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a substituted pyridinyl acrylate with potential applications in medicinal chemistry. We will detail a logical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity, grounded in the principles of Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices and presents self-validating protocols designed for reproducibility and scientific rigor.

Introduction: The Imperative for Structural Verification

This compound (CAS Number: 1045858-57-8) is a specific organic molecule with the empirical formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Before this compound can be advanced in any research or development pipeline, its identity must be unequivocally confirmed. The arrangement of its constituent atoms—the pyridine core, the amino and methoxy substituents, and the methyl acrylate sidechain—must be precisely mapped. This process, known as structure elucidation, is not merely an academic exercise; it is a critical quality control step that prevents costly errors arising from misidentified substances.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to confirm the molecular formula. This provides the exact atomic "parts list" from which the structure is built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. Because each element has a unique, non-integer exact mass (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074), the exact mass of a molecule is a unique fingerprint of its elemental composition. This allows for the unambiguous determination of the molecular formula.

Predicted HRMS Data: For this compound, the expected exact mass for the protonated molecule [M+H]⁺ is calculated as follows:

-

Formula: C₁₀H₁₂N₂O₃

-

[M+H]⁺ Formula: C₁₀H₁₃N₂O₃⁺

-

Calculated Exact Mass: 209.0921

Observing a signal at m/z 209.0921 (within a few parts per million, ppm) would provide high confidence in the proposed molecular formula.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (e.g., +3-4 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical exact mass for C₁₀H₁₃N₂O₃⁺. The mass error should ideally be < 5 ppm.

Degree of Unsaturation (DoU)

Rationale: The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds (double or triple) in the molecule. This provides a crucial constraint for proposing candidate structures.

-

Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DoU = 10 - (12/2) + (2/2) + 1 = 10 - 6 + 1 + 1 = 6

A DoU of 6 is perfectly consistent with the proposed structure:

-

1 Pyridine Ring = 1 ring + 3 double bonds = 4 degrees

-

1 Alkene (C=C) = 1 degree

-

1 Carbonyl (C=O) = 1 degree

-

Total = 6 degrees

This foundational data strongly supports the gross structural features of the target molecule.

Part 2: Mapping the Atomic Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the H-C framework.

¹H NMR Spectroscopy: The Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[1]

Predicted ¹H NMR Spectrum: Based on the proposed structure, we can predict the following signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H-2 (Pyridine) | Aromatic proton adjacent to nitrogen, deshielded. |

| ~7.8 | s | 1H | H-6 (Pyridine) | Aromatic proton between two nitrogen-influenced carbons. |

| ~7.5 | d | 1H | H-α (Acrylate) | Vinylic proton α to the carbonyl, coupled to H-β. |

| ~6.2 | d | 1H | H-β (Acrylate) | Vinylic proton β to the carbonyl, coupled to H-α. The trans coupling constant (J) is expected to be large (~16 Hz). |

| ~4.5-5.5 | br s | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

| ~3.9 | s | 3H | -OCH₃ (Ring) | Methoxy protons on the aromatic ring. |

| ~3.7 | s | 3H | -OCH₃ (Ester) | Methyl ester protons. |

¹³C NMR and DEPT: The Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule.[2][3] While standard ¹³C spectra are typically not integrated, the chemical shifts are highly indicative of the carbon type (e.g., sp³, sp², C=O). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside to differentiate carbons based on the number of attached protons (CH₃, CH₂, CH, and quaternary C).

Predicted ¹³C NMR & DEPT-135 Spectrum:

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment |

| ~167 | No Signal | C=O (Ester) |

| ~158 | No Signal | C-5 (Pyridine) |

| ~145 | Positive | C-2 (Pyridine) |

| ~142 | Positive | C-6 (Pyridine) |

| ~140 | Positive | C-α (Acrylate) |

| ~125 | No Signal | C-3 (Pyridine) |

| ~118 | No Signal | C-4 (Pyridine) |

| ~115 | Positive | C-β (Acrylate) |

| ~56 | Positive | -OCH₃ (Ring) |

| ~52 | Positive | -OCH₃ (Ester) |

2D NMR: Connecting the Pieces

Rationale: 2D NMR experiments correlate signals to reveal bonding relationships, allowing us to assemble the fragments identified in 1D spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically through 2-3 bonds). The key expected correlation is between the two acrylate protons (H-α and H-β).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment definitively links the ¹H and ¹³C assignments made above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for elucidation. It reveals correlations between protons and carbons over 2-3 bonds. It is the key to connecting the different spin systems and identifying the placement of quaternary carbons and heteroatoms.

Key Predicted HMBC Correlations for Structure Confirmation:

-

Connecting Acrylate to Ring: A correlation from the vinylic H-β to the pyridine carbon C-4. This is the single most important correlation to prove the attachment point of the sidechain.

-

Positioning the Methoxy Group: A correlation from the ring -OCH₃ protons to the pyridine carbon C-5.

-

Positioning the Amino Group: The lack of a simple CH signal for C-3 and correlations from the neighboring pyridine protons (H-2 and H-6) to C-3 would confirm its substitution.

-

Confirming the Ester: A correlation from the ester -OCH₃ protons to the ester carbonyl carbon (C=O).

// Define the structure as a node with an image structure [label="", image="https://i.imgur.com/u7XwR2k.png", shape=none];

// Define nodes for key protons H_beta [label="H-β", fontcolor="#4285F4"]; H_OCH3_ring [label="H₃CO (Ring)", fontcolor="#4285F4"]; H_OCH3_ester [label="H₃CO (Ester)", fontcolor="#4285F4"];

// Position the proton nodes around the structure // These positions are placeholders and would need to be adjusted based on the final image size H_beta -> structure [label=" to C4", fontcolor="#34A853", style=dashed]; H_OCH3_ring -> structure [label=" to C5", fontcolor="#34A853", style=dashed]; H_OCH3_ester -> structure [label=" to C=O", fontcolor="#34A853", style=dashed]; } Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz. Tune and shim the probe for the specific sample.

-

¹H Spectrum: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).

-

¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

2D Spectra: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the acquisition and processing parameters for the expected coupling constants and chemical shift ranges.[4]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and build the molecular structure from the observed correlations.

Part 3: Confirming Functional Groups with Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.[5] While NMR and MS provide the atomic framework, IR provides orthogonal validation of the functional groups within that framework.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |

| ~1710 | C=O Stretch | α,β-Unsaturated Ester |

| ~1620 | C=C Stretch | Alkene |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1250, 1050 | C-O Stretch | Ester & Aryl Ether |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.

Part 4: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography is considered the ultimate, unambiguous proof.[6][7][8]

Rationale: This technique involves directing X-rays at a perfectly ordered single crystal of the compound. The way the X-rays are diffracted by the electron clouds of the atoms can be mathematically deconvoluted to generate a 3D model of the molecule's structure in the solid state, providing precise bond lengths, bond angles, and stereochemistry.

Generalized Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in any dimension) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.[8]

-

Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.[8]

Although a published crystal structure for this specific molecule was not identified during the initial literature survey, obtaining one would provide the final, incontrovertible validation of the structural assignment derived from spectroscopic methods.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is achieved through a logical and systematic integration of data from multiple analytical techniques.

-

High-Resolution Mass Spectrometry establishes the correct elemental composition as C₁₀H₁₂N₂O₃.

-

Infrared Spectroscopy confirms the presence of the key functional groups: a primary amine, an α,β-unsaturated ester, and an aromatic system.

-

¹H and ¹³C NMR Spectroscopy provide a complete census of the proton and carbon environments, respectively.

-

2D NMR (COSY, HSQC, and especially HMBC) serves as the definitive tool to connect these individual atoms, establishing the covalent bonding framework and confirming the precise substitution pattern on the pyridine ring and the connectivity of the methyl acrylate sidechain.

References

-

Brittain, W. D. G., Cobb, A. J. A., & Peloquin, J. M. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, 5(12). Available at: [Link]

-

Vasilev, N., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6527. Available at: [Link]

-

Koster, S., & Duursma, M. C. (2009). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(12), 2291–2299. Available at: [Link]

-

Grajewska, A., et al. (2008). Quantitative Product Spectrum Analysis of Poly(butyl acrylate) via Electrospray Ionization Mass Spectrometry. Macromolecules, 41(24), 9568–9578. Available at: [Link]

-

ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 647, 012143. Available at: [Link]

-

ResearchGate. (n.d.). N-methylene signals of the ¹H NMR spectrum of compound 1a (C₆D₆). Retrieved January 26, 2026, from [Link]

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]

-

ResearchGate. (n.d.). Methyl 3-Methoxyacrylate. Retrieved January 26, 2026, from [Link]

-

Afera. (n.d.). Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2022, February 3). Crystal structure of methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C₃₄H₃₆N₄O₅. Available at: [Link]

-

Thieme. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o259. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chemconnections.org [chemconnections.org]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Novel Pyridine Derivative

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] The unique arrangement of an acrylate moiety, a primary amine, a methoxy group, and a pyridine ring bestows upon this molecule a complex physicochemical profile that is critical to understand for its successful application, particularly in drug development.[1][2] Properties such as solubility, melting point, and spectral characteristics are not mere data points; they are fundamental descriptors that govern a compound's behavior from synthesis and purification to formulation and in vivo performance. Poor aqueous solubility, for instance, is a major hurdle for a significant percentage of new chemical entities, directly impacting their bioavailability.[3]

This technical guide provides a comprehensive overview of the core physical properties of this compound. Where experimental data for this specific molecule is not publicly available, we will leverage our expertise to predict its properties based on its structural components and provide detailed, field-proven methodologies for their empirical determination. This guide is designed to be a practical resource for researchers, enabling them to anticipate the behavior of this and structurally similar molecules, and to design robust experimental plans for their characterization.

Molecular Structure and Basic Properties

A thorough understanding of a molecule's physical properties begins with its fundamental identity. The structural formula and key identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂O₃ | |

| Molecular Weight | 208.21 g/mol | |

| CAS Number | 1045858-57-8 | |

| Appearance | Solid (predicted) | |

| SMILES String | COC(=O)\C=C\c1c(N)cncc1OC | |

| InChI Key | FFKKGZUKXYPUMX-ONEGZZNKSA-N |

The presence of both hydrogen bond donors (the primary amine) and acceptors (the methoxy oxygen, the ester carbonyl, and the pyridine nitrogen) suggests that this molecule will exhibit a degree of intermolecular hydrogen bonding, likely contributing to a solid physical state at room temperature.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Predicted Melting Point

Based on structurally similar compounds, the melting point of this compound is anticipated to be in the range of small to medium-sized organic molecules. For context, related acrylate-based ionic liquids have melting points around 310 K (37°C).[5] However, the additional functional groups and aromaticity of the target molecule likely result in a higher melting point.

Experimental Determination of Melting Point

A precise melting point determination is crucial for compound characterization. The following protocol outlines the standard procedure using a capillary melting point apparatus.[6]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Rapid Initial Heating: The sample is heated at a medium rate to approximately 20°C below the expected melting point.[6]

-

Slow Heating and Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[6] This range is reported as the melting point.

-

Replicate Measurements: The determination should be performed in triplicate to ensure accuracy and precision.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the choice of formulation strategies and is a key parameter in the Biopharmaceutics Classification System (BCS). The presence of both polar (amine, methoxy, ester) and non-polar (aromatic ring) regions in this compound suggests a complex solubility profile.

Predicted Solubility

-

Aqueous Solubility: The primary amine and the pyridine nitrogen can be protonated at acidic pH, which would significantly increase aqueous solubility. Conversely, at neutral or basic pH, the free base form will be less soluble. Therefore, a pH-dependent aqueous solubility profile is expected.

-

Organic Solvents: The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding. Solubility in non-polar solvents like hexane is likely to be low.

Experimental Determination of pH-Dependent Aqueous Solubility

The following protocol is based on the equilibrium solubility method, a standard approach for BCS classification.[7]

Protocol: Equilibrium Aqueous Solubility Determination

-

Buffer Preparation: Prepare a series of aqueous buffers at various pH values, typically covering the physiological range of pH 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[3]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

-

Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][8]

-

Data Analysis: The solubility at each pH is calculated and a pH-solubility profile is generated. The lowest measured solubility in the pH 1.2-6.8 range is used for BCS classification.

Caption: pH-Dependent Aqueous Solubility Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the vinyl protons of the acrylate group, the methoxy protons, the methyl ester protons, and the amine protons. The chemical shifts of the pyridine protons will be influenced by the electron-donating effects of the amino and methoxy groups.[9][10][11] The coupling constants between the vinyl protons will confirm the stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[12]

-

C=O Stretch: The ester carbonyl group will show a strong absorption band around 1700-1730 cm⁻¹. Conjugation with the double bond may shift this peak to a slightly lower wavenumber.

-

C=C and C=N Stretches: The alkene and pyridine ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the ester and methoxy groups will be visible in the 1000-1300 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol ).

Conclusion

The physical properties of this compound are integral to its potential applications in research and development. This guide has provided a predictive overview of its key characteristics and detailed, actionable protocols for their experimental determination. A thorough understanding of its melting point, solubility profile, and spectroscopic signatures will empower researchers to purify, formulate, and utilize this molecule effectively. The methodologies outlined herein represent best practices in the field and are designed to ensure the generation of high-quality, reliable data.

References

-

American Chemical Society. (n.d.). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Acrylate. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2020, May 23). Properties and Applications of Acrylates. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link]

-

YouTube. (2023, March 6). FTIR spectra of esters. Retrieved from [Link]

-

Research & Reviews: A Journal of Drug Formulation, Development and Production. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acrylic Acid. PubChem. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (n.d.). True Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3-Methoxyacrylate. Retrieved from [Link]

-

TAPI. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and characterization of tris-methacrylated 3,4,5-tris. Retrieved from [Link]

-

Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Acrylate Methyl Methacrylate. PubChem. Retrieved from [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tapi.com [tapi.com]

- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility Assessment of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, profoundly influencing its absorption, distribution, and ultimate therapeutic efficacy. Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, a novel small molecule, presents a unique set of structural features that necessitate a thorough and systematic evaluation of its solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, from in silico prediction to the practical execution of kinetic and thermodynamic assays. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a robust roadmap for characterizing this and other similar drug candidates, ensuring that reliable and strategically informative data is generated to guide successful drug development programs.

Introduction: The Central Role of Solubility in Drug Efficacy

In the trajectory from a chemical entity to a therapeutic agent, few physicochemical properties are as fundamental as aqueous solubility. Poor solubility is a leading cause of failure in drug development, often resulting in low and erratic bioavailability, which can compromise clinical outcomes and present significant formulation challenges.[1][2] this compound is a solid compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol .[3] Its progression as a potential drug candidate is contingent upon a comprehensive understanding of its ability to dissolve in physiological media.

This guide eschews a one-size-fits-all approach, instead presenting a bespoke strategy for the solubility assessment of this specific molecule. We will begin by dissecting its molecular structure to form a predictive hypothesis, then outline a multi-tiered experimental plan to systematically gather high-quality kinetic, thermodynamic, and pH-dependent solubility data.

Molecular Profile and In Silico Solubility Prediction

Prior to embarking on resource-intensive experimental work, an in silico assessment provides an invaluable preliminary perspective.[4] This step helps in anticipating potential challenges and designing more efficient experiments.

Physicochemical Properties

A summary of the known properties of the target compound is essential for any predictive modeling.

| Property | Value | Source |

| IUPAC Name | Methyl 3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | - |

| CAS Number | 1045858-57-8 | [3] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Physical Form | Solid | [3] |

Structural Analysis for Solubility Prediction

The structure of this compound contains several functional groups that will govern its solubility:

-

Amino Group (-NH₂): This basic functional group is expected to be protonated at acidic pH, leading to the formation of a cationic species. This ionization will significantly increase aqueous solubility at lower pH values, indicating a strong pH-dependent solubility profile.[5]

-

Methoxy Group (-OCH₃) & Pyridine Ring: These features contribute to the molecule's lipophilicity. The pyridine ring, while aromatic, contains a nitrogen atom that can act as a hydrogen bond acceptor.

-

Acrylate Ester (-C(=O)OCH₃): This group is a hydrogen bond acceptor but also contributes to the overall lipophilicity. Esters can be susceptible to hydrolysis, a factor to consider during long incubations in thermodynamic solubility assays.

This structural combination suggests that the compound's solubility will be a delicate balance between its crystalline solid state, its lipophilicity, and its capacity for pH-dependent ionization.

Computational Prediction Workflow

In silico tools, leveraging quantitative structure-property relationship (QSPR) models or machine learning algorithms, can provide initial estimates of solubility.[6][7] These models are trained on large datasets of known molecules and predict solubility based on calculated molecular descriptors.[8]

Caption: Workflow for in silico solubility prediction.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

Understanding the two primary types of solubility measurements is crucial for their correct application and interpretation in a drug discovery context.[9]

-

Kinetic Solubility: This measures the concentration of a compound at the moment it precipitates from a solution that was initially supersaturated.[9] Typically, the compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[2] It is a high-throughput, low-sample-consumption method ideal for the early discovery phase to quickly rank and filter large numbers of compounds.[10] However, it can overestimate the true solubility as it doesn't represent an equilibrium state.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can remain in solution in a specific solvent at a given temperature and pressure.[1] The measurement involves equilibrating an excess of the solid compound with the solvent over a prolonged period (e.g., 24-48 hours).[11] This "gold standard" measurement is vital for lead optimization and preclinical development, as it provides the most accurate data for predicting in vivo dissolution.[12]

A Tiered Experimental Strategy for Comprehensive Assessment

A phased approach ensures that resources are used efficiently, with simpler, faster assays used for initial screening and more complex, definitive assays reserved for promising candidates.

Caption: Tiered experimental workflow for solubility assessment.

Tier 1: Kinetic Solubility Protocol (Turbidimetry)

Causality: This assay is chosen for its speed and low compound requirement, making it ideal for an initial assessment. Turbidimetry, which measures light scattering from precipitated particles, provides a rapid endpoint.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer (e.g., 198 µL of phosphate-buffered saline (PBS), pH 7.4). This results in a final DMSO concentration of 1%, minimizing its effect on solubility.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.[11]

-

Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Tier 2: Thermodynamic Solubility Protocol (Shake-Flask Method)

Causality: The shake-flask method is the definitive technique for determining equilibrium solubility.[11] It ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Quantification by HPLC-UV or LC-MS/MS provides high accuracy and specificity.

Methodology:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., PBS, pH 7.4) in a glass vial. A visible amount of undissolved solid should remain.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is critical to ensure equilibrium is reached.[11]

-

Phase Separation: After incubation, separate the undissolved solid from the supernatant. This is a critical step to avoid artificially high results. Use either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF).

-

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the 10 mM DMSO stock.

Tier 3: pH-Dependent Solubility Profile

Causality: Given the presence of a basic amino group, the compound's charge state and thus its solubility will change with pH. This profile is essential for predicting its dissolution behavior throughout the gastrointestinal (GI) tract, which has a wide pH range.

Methodology:

-

Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Execute Shake-Flask Protocol: Perform the thermodynamic solubility (shake-flask) protocol as described in Tier 2, but using each of the different pH buffers as the solvent.

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) as a function of pH. This plot will visually demonstrate the impact of pH on solubility and can be used to estimate the compound's pKa.

Data Interpretation and Strategic Implications

The data gathered from this tiered approach provides a holistic view of the compound's solubility, which must be interpreted in the context of the intended therapeutic application.

Hypothetical Data Summary

The following table illustrates a potential outcome for the solubility assessment, providing a framework for presenting the generated data.

| Assay Type | Medium | Temperature | Solubility (µg/mL) | Solubility (µM) | Classification |

| Kinetic | PBS, pH 7.4 | 25°C | 45 | 216 | High |

| Thermodynamic | PBS, pH 7.4 | 25°C | 25 | 120 | High |

| Thermodynamic | pH 2.0 Buffer | 25°C | >200 | >960 | Very High |

| Thermodynamic | pH 5.0 Buffer | 25°C | 110 | 528 | High |

| Thermodynamic | pH 9.0 Buffer | 25°C | 8 | 38 | Moderate |

Strategic Interpretation

-

High Solubility (>100 µM): As suggested in the hypothetical data, a thermodynamic solubility of 120 µM at pH 7.4 is generally considered favorable and may not present significant absorption challenges, assuming a reasonable dose and permeability.[12]

-

pH-Dependence: The dramatic increase in solubility at low pH is a key finding. It suggests that the drug will readily dissolve in the acidic environment of the stomach but might be at risk of precipitating upon entry into the higher pH of the small intestine. This information is critical for formulation scientists.

-

Kinetic vs. Thermodynamic: The kinetic solubility (216 µM) being higher than the thermodynamic solubility (120 µM) is a typical and expected result, highlighting the importance of the more accurate equilibrium measurement for making key development decisions.

-

Biopharmaceutics Classification System (BCS): To classify the compound using the BCS, permeability data would also be required. However, based on solubility alone, if the highest dose is soluble in 250 mL of aqueous media over the pH range of 1-6.8, it would be considered a "high solubility" compound (BCS Class 1 or 3).

Conclusion

The solubility of this compound is not a single value but a multifaceted profile that must be carefully characterized. This guide outlines a logical, tiered strategy that progresses from low-fidelity, high-throughput in silico and kinetic methods to high-fidelity, resource-intensive thermodynamic and pH-dependent profiling. This approach ensures that a comprehensive and decision-enabling dataset is generated efficiently. By understanding the structural drivers of solubility and applying rigorous, validated experimental protocols, research and development teams can accurately assess the biopharmaceutical risks associated with this compound and formulate a clear, data-driven path toward the clinic.

References

-

PubChem. Methyl Methacrylate. National Center for Biotechnology Information. [Link]

-

Fujikawa, Y., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

-

Zhou, T., et al. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubChem. Amino acrylate. National Center for Biotechnology Information. [Link]

-

De Luca, L., et al. (2021). A Guide to In Silico Drug Design. PubMed Central. [Link]

-

Inglese, J., et al. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Al-Hilal, T. A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

-

Chen, Z., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

ResearchGate. Methyl 3-Methoxyacrylate. [Link]

-

ResearchGate. In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. [Link]

-

Ghedini, M., et al. (2002). Synthesis and characterization of tris-methacrylated 3,4,5-tris. PubMed. [Link]

-

ETH Zurich Research Collection. (2021). Molecular modeling towards in silico drug delivery formulations. [Link]

-

Li, H., et al. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PubMed Central. [Link]

-

Peloquin, J. M., et al. (2021). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E. [Link]

-

Hangzhou Chentong Chemical Co., Ltd. This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. This compound AldrichCPR 1045858-57-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. enamine.net [enamine.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate

Foreword: A Proactive Approach to Stability

As a Senior Application Scientist, my experience has consistently demonstrated that a comprehensive understanding of a molecule's stability profile is not merely a regulatory hurdle but a cornerstone of successful drug development. Proactive stability assessment mitigates risks, informs formulation strategies, and ultimately accelerates the journey from discovery to clinic. This guide is structured to provide a deep, predictive, and actionable understanding of the stability of this compound. We will dissect the molecule's constituent functional groups, anticipate its degradation pathways, and outline a robust framework for its stability evaluation.

Molecular Profile and Physicochemical Properties

To comprehend the stability of this compound, we must first appreciate its structural features. The molecule is a substituted pyridine, incorporating an amino group, a methoxy group, and a methyl acrylate side chain.

-

IUPAC Name: this compound

-

CAS Number: 1045858-57-8

-

Molecular Formula: C₁₀H₁₂N₂O₃

-

Molecular Weight: 208.21 g/mol

-

Structure:

-

A pyridine ring, which is an aromatic heterocycle.

-

An amino (-NH₂) group at the 3-position.

-

A methoxy (-OCH₃) group at the 5-position.

-

A methyl acrylate group at the 4-position.

-

The interplay of these functional groups dictates the molecule's reactivity and, consequently, its stability. The electron-donating nature of the amino and methoxy groups can influence the electron density of the pyridine ring, while the methyl acrylate group is susceptible to specific types of degradation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | |

| Molecular Weight | 208.21 | |

| CAS Number | 1045858-57-8 | |

| Physical Form | Solid |

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[1]

Hydrolytic Degradation

The methyl acrylate moiety is an ester, making it susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] This reaction would cleave the ester bond, yielding the corresponding carboxylic acid and methanol.

-

Causality: The presence of water and a catalyst (acid or base) facilitates the nucleophilic attack on the carbonyl carbon of the ester. The rate of hydrolysis is pH-dependent.

Caption: Predicted oxidative degradation pathway.

Photodegradation

Aromatic and unsaturated systems, such as the pyridine ring and the acrylate double bond, can absorb UV radiation, potentially leading to photodegradation. [4][5]This can involve complex radical-mediated reactions, isomerization of the double bond, or cyclization reactions.

-

Causality: Absorption of photons of appropriate energy can excite the molecule to a higher energy state, from which it can undergo various chemical reactions to return to a more stable state. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Caption: Potential for photodegradation upon light exposure.

Thermal Degradation

While pyridine-containing polymers are known for their thermal stability, small molecules can be more susceptible to heat. [6]The stability of related aminopyridines in solid form has been shown to be quite good even at elevated temperatures. [7][8]However, the acrylate moiety could potentially undergo polymerization or other reactions at high temperatures.

-

Causality: Increased thermal energy can provide the activation energy for various degradation reactions. The specific degradation pathway will depend on the temperature and the physical state of the compound.

Recommended Stability Testing Protocol

A comprehensive stability testing program is crucial to elucidate the degradation profile of this compound. This should include forced degradation studies and long-term stability studies under various conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish stability-indicating analytical methods. [1][9] Experimental Protocol: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature for a defined period, taking samples at intervals.

-

Neutralize each sample with 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, and sample at various time points.

-

Dilute samples for analysis.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. [9]A photostability chamber is recommended.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after a defined exposure period.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Analyze the sample at various time points.

-

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. [10][11]Mass spectrometric (MS) detection can be coupled with HPLC to aid in the identification of unknown degradants.

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase for pyridine derivatives, providing good peak shape. |

| Gradient | Start with a low percentage of B, increasing over time. | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | UV at a suitable wavelength (determined by UV scan) and/or MS | For quantification and identification of components. |

Formulation and Storage Considerations

Based on the predicted stability profile, the following considerations are recommended for the formulation and storage of this compound:

-

pH Control: In liquid formulations, the pH should be carefully controlled to minimize hydrolysis. A pH near neutral is likely to be optimal.

-

Protection from Light: Due to the potential for photodegradation, the compound should be protected from light during storage and handling. Amber vials or light-resistant containers are recommended.

-

Inert Atmosphere: To minimize oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial, especially for long-term storage or for solutions.

-

Temperature Control: While likely to be stable at room temperature in solid form, storage at controlled room temperature or under refrigeration is a good practice to minimize any potential thermal degradation.

Conclusion: A Framework for Stability Assurance

This guide provides a predictive framework for understanding and evaluating the stability of this compound. While based on the known chemistry of its constituent functional groups, experimental verification through a robust stability testing program is paramount. By proactively addressing potential degradation pathways, researchers can develop stable formulations and ensure the quality, efficacy, and safety of drug candidates incorporating this molecule.

References

-

Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

-

Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC - NIH. Available at: [Link]

-

Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

-

Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. PubMed. Available at: [Link]

-

Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. ResearchGate. Available at: [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. Available at: [Link]

-

Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available at: [Link]

-

Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. Available at: [Link]

-

Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

-

Development of Acrylates using New Ester Exchange Reaction. Toagosei America. Available at: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Available at: [Link]

-

Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

-

Pyridine. OSHA. Available at: [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. American Chemical Society. Available at: [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

-

Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available at: [Link]

-

Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace. Available at: [Link]

-

Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. International Union of Crystallography. Available at: [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]

-

Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,... ResearchGate. Available at: [Link]

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

-

Photostability. R.D. Laboratories. Available at: [Link]

- Process for the production of acrylic acid esters containing carboxyl groups. Google Patents.

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

Methyl 3-Methoxyacrylate. ResearchGate. Available at: [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

-

DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC - NIH. Available at: [Link]

-

Photostability. IAGIM. Available at: [Link]

-

Steric Effects in the Hydrolysis of Ester Groups Attached to Polycarboxylic Acids. ProQuest. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rdlaboratories.com [rdlaboratories.com]

- 5. iagim.org [iagim.org]

- 6. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sefh.es [sefh.es]

- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. helixchrom.com [helixchrom.com]

- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Evaluation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyridinyl Acrylate

Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is a pyridinyl acrylate derivative with the chemical formula C₁₀H₁₂N₂O₃ and CAS Number 1045858-57-8. While this compound has been identified as an intermediate in the synthesis of more complex molecules with potential kinase inhibitory activity, its own biological activity remains largely uncharacterized in publicly available literature. The pyridine scaffold is a common feature in many kinase inhibitors, suggesting that this compound could serve as a valuable starting point for inhibitor design or may possess intrinsic activity itself.

These application notes provide a comprehensive guide for researchers to systematically evaluate the potential of this compound as a kinase inhibitor. The protocols outlined below are designed to be self-validating and provide a logical workflow from broad screening to more specific cellular assays.

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate and reproducible experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Sigma-Aldrich |

| Molecular Weight | 208.21 g/mol | Sigma-Aldrich |

| CAS Number | 1045858-57-8 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Proposed Mechanism of Action: An ATP-Competitive Hypothesis

Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. The general mechanism involves the inhibitor occupying the ATP-binding pocket, thereby preventing the transfer of a phosphate group to the substrate and inhibiting downstream signaling pathways. Given the structural class of this compound, it is reasonable to hypothesize an ATP-competitive mechanism of action.

Caption: Proposed ATP-competitive mechanism of kinase inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is crucial to determine the efficacy and specificity of a novel compound. The following workflow is recommended for the evaluation of this compound.

Caption: Recommended workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Screening Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for screening the compound against a panel of kinases using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Rationale: An in vitro screen against a diverse kinase panel is the most efficient first step to identify potential kinase targets and to assess the selectivity of the compound. The ADP-Glo™ assay is a universal, luminescence-based method suitable for a wide range of kinases and substrates.

Materials:

-

This compound

-

DMSO (Dimethyl Sulfoxide), molecular biology grade

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant kinases of interest

-

Corresponding kinase-specific substrates and cofactors

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Staurosporine (positive control for inhibition)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

-

Prepare a similar dilution series for staurosporine.

-

-

Kinase Reaction Setup (per well):

-

In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

-

Add 2 µL of a 2.5X kinase/substrate mixture (containing the specific kinase and its corresponding substrate in kinase buffer).

-

To initiate the reaction, add 2 µL of a 2.5X ATP solution (the final ATP concentration should be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors).

-

The final reaction volume will be 5 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase.

-

-

ADP-Glo™ Reagent Addition:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation of a cancer cell line known to be dependent on a kinase identified in the in vitro screen.

Rationale: Cell-based assays are critical to determine if a compound that inhibits a kinase in a biochemical assay can also inhibit its function in a cellular context, leading to a phenotypic effect like reduced cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipettes

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Protocol 3: Phospho-Protein Analysis by Western Blot

This protocol is used to confirm that the compound inhibits the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.

Rationale: Observing a decrease in the phosphorylation of a known substrate provides direct evidence of target engagement and inhibition within the cell. This is a crucial step in validating the mechanism of action.

Materials:

-

Cell line of interest

-

This compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target substrate)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the compound (and a DMSO control) for a short duration (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Conclusion

This compound represents a starting point for the investigation of a new class of potential kinase inhibitors. The structured workflow and detailed protocols provided in these application notes offer a robust framework for its initial characterization. By systematically progressing from broad in vitro screening to specific cell-based and mechanistic assays, researchers can effectively determine the compound's inhibitory potential, identify its molecular targets, and validate its mechanism of action.

References

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Sigma-Aldrich. This compound AldrichCPR.

- Prevo, R., et al. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Research, 68(14), 5915-5923.

- Antonchick, A. P., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry.

- Bibb, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.

- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.

- Creative Proteomics. (2024, June 21). What are PYK2 inhibitors and how do they work?.

- Kos, J., et al. (2025). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 30(20), 4729.

- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- Lee, K., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 868-873.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Chemical Kinomics. Drug Discovery - Inhibitor.

- ResearchGate. Methyl 3-Methoxyacrylate | Request PDF.

- El-Faham, A., et al. (2023).

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.

- Promega Corporation. ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling.

- Sharma, P., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of King Saud University - Science, 35(5), 102695.

- Kura Oncology. Pipeline.